molecular formula C7H6ClFS B3038697 3-Chloro-4-fluorobenzyl mercaptan CAS No. 886498-16-4

3-Chloro-4-fluorobenzyl mercaptan

Cat. No.: B3038697
CAS No.: 886498-16-4
M. Wt: 176.64 g/mol
InChI Key: KHJVWPWNINSLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluorobenzyl mercaptan is a chemical compound with the molecular formula C7H6ClFS and a molecular weight of 176.64 g/mol.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-fluorobenzyl mercaptan plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it undergoes reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s mechanism of action involves interactions at the benzylic position, which can result in various biochemical transformations . Understanding these mechanisms is vital for developing targeted therapies and studying the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo various transformations, which can impact its efficacy and safety in research applications . Monitoring these temporal effects is essential for ensuring accurate and reliable experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and the compound’s safety profile is crucial for determining its therapeutic potential and minimizing risks in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, which influence its localization and accumulation. Understanding these processes is vital for studying the compound’s pharmacokinetics and optimizing its therapeutic applications .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluorobenzyl mercaptan typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with a thiol reagent under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the thiol group, resulting in the formation of the mercaptan compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as distillation or crystallization may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorobenzyl mercaptan can undergo various types of chemical reactions, including:

    Oxidation: The mercaptan group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, alkoxides, or thiolates can be used under basic conditions to substitute the halogen atoms.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding thiol.

    Substitution: Various substituted benzyl mercaptans depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-fluorobenzyl mercaptan has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with cysteine residues.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl mercaptan: Similar structure but lacks the chlorine atom.

    3,5-Difluorobenzyl mercaptan: Contains two fluorine atoms instead of one chlorine and one fluorine.

    4-Trifluoromethylbenzyl mercaptan: Contains a trifluoromethyl group instead of chlorine and fluorine.

Uniqueness

3-Chloro-4-fluorobenzyl mercaptan is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules. This dual halogenation can provide distinct electronic and steric effects, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFS/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJVWPWNINSLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-fluorobenzyl mercaptan
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-fluorobenzyl mercaptan
Reactant of Route 3
3-Chloro-4-fluorobenzyl mercaptan
Reactant of Route 4
3-Chloro-4-fluorobenzyl mercaptan
Reactant of Route 5
3-Chloro-4-fluorobenzyl mercaptan
Reactant of Route 6
3-Chloro-4-fluorobenzyl mercaptan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.